2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one
Description
2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one is a polycyclic heterocyclic compound featuring:
- A benzo[g]cyclopenta[cd]azulen-1-one core, combining aromatic and partially saturated rings.
- Two heteroatoms: oxygen (oxa) and nitrogen (aza) within its fused ring system.
- Four methyl substituents at positions 2a, 5 (two groups), and 10b.
- A ketone group at position 1.
Properties
IUPAC Name |
9,9,13,16-tetramethyl-14-oxa-1-azatetracyclo[8.5.1.03,8.013,16]hexadeca-3,5,7-trien-15-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-16(2)13-8-6-5-7-12(13)11-19-15(20)21-17(3)10-9-14(16)18(17,19)4/h5-8,14H,9-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHRFVHHXMVBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C2(N(CC4=CC=CC=C41)C(=O)O3)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one is a complex organic molecule with potential biological activity. Understanding its biological properties is critical for evaluating its applications in pharmacology and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, focusing on its cytotoxic effects, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a unique structure characterized by a fused bicyclic system and multiple functional groups that may contribute to its biological activities.
Molecular Formula
- Molecular Formula : C₁₈H₁₉N₁O₁
CAS Number
- CAS No. : 484049-78-7
Structural Features
The structural complexity of this compound suggests potential interactions with various biological targets, which can be explored through empirical studies.
Cytotoxicity Studies
Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related benzodiazepine derivatives have shown selective cytotoxic effects on T-cells, suggesting that the presence of specific functional groups can enhance lymphotoxic properties.
Case Study: T-cell Selectivity
A study published in 2006 highlighted the development of T-cell-selective 1,4-benzodiazepine derivatives which demonstrated sub-micromolar potency against transformed B- and T-cells. The study emphasized that the presence of an electron-rich heterocycle at the C3 position was crucial for achieving cytotoxicity .
Receptor Interaction
The compound's interaction with neurotransmitter receptors could also be significant. Benzodiazepines are known to bind to GABA_A receptors, influencing neuronal excitability and potentially leading to therapeutic effects in anxiety and seizure disorders.
Binding Studies
Research has shown that benzodiazepine derivatives can modulate GABA_A receptor activity, affecting binding sites and influencing synaptic transmission. A study observed changes in the binding dynamics of GABA_A receptors in cultured cerebellar granule cells over time, indicating developmental regulation of receptor subtypes .
Research Findings Summary
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares structural features of the target compound with related heterocycles:
Key Observations :
- The target compound shares fused polycyclic systems with all analogs but differs in heteroatom composition (O and N vs. S in 5a [2]).
- Methyl substituents in the target compound enhance lipophilicity compared to aryl or ester groups in [] derivatives .
- The tricyclic benzazepine in [] lacks the oxa moiety but shares nitrogen incorporation .
Physicochemical Properties
Reactivity and Functionalization
- Ketone Reactivity: The 1-one group in the target compound could undergo nucleophilic additions or reductions, akin to diazepinones in [] .
- Electrophilic Substitution : The benzo[g] ring may direct electrophiles to specific positions, influenced by electron-donating methyl groups and electron-withdrawing ketone.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2a,5,5,10b-tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one?
- Methodology : The compound can be synthesized via [8 + 2] cycloaddition of 2H-cyclohepta[b]furan derivatives, as demonstrated by Nozoe et al. Key steps include bromination of azulene precursors and subsequent substitution reactions using diethyl dicarboxylate intermediates . Optimize yields by controlling reaction temperatures (e.g., 80–100°C) and using catalysts like aluminum oxide for Knoevenagel condensations .
Q. How can spectroscopic techniques (NMR, XRD) confirm the structural integrity of this compound?
- Methodology :
- X-ray crystallography : Resolve the fused azulene-cyclopenta system by analyzing CCDC 1959815, which provides bond lengths (e.g., 1.48 Å for C-O in the oxa ring) and dihedral angles (e.g., 12.3° for benzo[g] alignment) .
- NMR : Assign peaks using DEPT-135 for methyl groups (δ 1.2–1.5 ppm) and HSQC for heteronuclear correlations in the hexahydro region .
Q. What are the redox properties of this compound, and how are they measured?
- Methodology : Cyclic voltammetry (CV) in acetonitrile reveals oxidation (Emax) and reduction (Ered) potentials. For example, Compound 5a exhibits Emax = 459 mV and Ered = 7.4 mV vs. Ag/AgCl. Use a three-electrode system with a glassy carbon working electrode and 0.1 M TBAPF6 as the supporting electrolyte .
Advanced Research Questions
Q. How can steric effects in the tetramethyl groups influence reaction pathways during functionalization?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to map steric hindrance around the 2a and 10b methyl groups.
- Experimentally, compare substitution rates using bulkier electrophiles (e.g., tert-butyl bromide vs. methyl iodide) under Sonogashira coupling conditions .
Q. How to resolve contradictions in reported electrochemical data (e.g., varying Epol values)?
- Methodology :
- Replicate experiments under standardized conditions (e.g., solvent purity, scan rate 100 mV/s).
- Cross-reference with structurally analogous compounds (e.g., Compound 18b vs. 22 ) to identify substituent effects on polarization .
- Use controlled atmosphere cells to eliminate oxygen interference in redox measurements .
Q. What experimental designs are suitable for studying environmental degradation pathways?
- Methodology :
- Adopt a split-split plot design (as in agricultural studies ) to test abiotic factors (pH, UV exposure) and biotic factors (microbial consortia).
- Track degradation using HPLC-MS and isotopic labeling (e.g., <sup>13</sup>C at the oxa ring) to identify breakdown intermediates .
Q. How to correlate crystallographic data with pharmacological activity in derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
